molecular formula C47H55N11O5 B15340572 Diazo-PEG3-methyltetrazine

Diazo-PEG3-methyltetrazine

Cat. No.: B15340572
M. Wt: 854.0 g/mol
InChI Key: ZWFAMYNIMVWYHW-UHFFFAOYSA-N
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Description

Diazo-PEG3-methyltetrazine is a specialized chemical reagent featuring a methyltetrazine group, a diazo functional group, and a short polyethylene glycol (PEG3) linker. The methyltetrazine moiety enables bioorthogonal "click" reactions, particularly with trans-cyclooctene (TCO), which are widely utilized in live-cell imaging, bioconjugation, and drug delivery systems . The PEG3 linker enhances solubility and reduces steric hindrance, facilitating interactions with biomolecules .

Properties

Molecular Formula

C47H55N11O5

Molecular Weight

854.0 g/mol

IUPAC Name

4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C47H55N11O5/c1-31-26-33(3)43(34(4)27-31)57-18-19-58(44-35(5)28-32(2)29-36(44)6)47(57)55-56-52-41-14-12-40(13-15-41)46(60)48-17-21-62-23-25-63-24-22-61-20-16-42(59)49-30-38-8-10-39(11-9-38)45-53-50-37(7)51-54-45/h8-15,18-19,26-29H,16-17,20-25,30H2,1-7H3,(H,48,60)(H,49,59)

InChI Key

ZWFAMYNIMVWYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)NCCOCCOCCOCCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C6=C(C=C(C=C6C)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Diazo-PEG3-methyltetrazine involves several steps, typically starting with the preparation of the diazo compound, followed by the introduction of the PEG3 spacer and the methyltetrazine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .

Chemical Reactions Analysis

Diazo-PEG3-methyltetrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diazo-PEG3-methyltetrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reactive intermediate in organic synthesis and bioorthogonal chemistry.

    Biology: Employed in the study of biological processes through bioorthogonal reactions, allowing for the selective tagging of biomolecules.

    Medicine: Utilized in targeted drug delivery systems, where the compound’s reactivity towards specific biological targets enhances the efficacy of therapeutic agents.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diazo-PEG3-methyltetrazine involves its high reactivity towards trans-cyclooctene groups, which are often used as biocompatible handles for targeting drugs to specific biological targets. The PEG3 spacer improves the solubility and stability of the drug in solution, facilitating its administration and effectiveness. The methyltetrazine group allows for the efficient release of captured molecules, enhancing the compound’s bioorthogonal properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyltetrazine-PEG Derivatives

Compound Name PEG Length Reactive Group Primary Application Stability Notes
This compound PEG3 Diazo Photoaffinity labeling, bioorthogonal chemistry Light-sensitive; avoid freeze-thaw
Methyltetrazine-PEG3-amine PEG3 Amine (-NH2) Amide bond formation, reductive amination Stable at -20°C; hygroscopic
Methyltetrazine-PEG4-amine HCl PEG4 Amine (-NH2) Bioconjugation with carboxylic acids Requires desiccation; HCl salt enhances solubility
Methyltetrazine-Maleimide N/A Maleimide Thiol-selective conjugation (e.g., antibodies) Sensitive to hydrolysis; use fresh
Methyltetrazine-PEG4-NHS ester PEG4 NHS ester Amine-reactive bioconjugation Hydrolyzes in aqueous buffers; use immediately

Key Findings:

Reactive Group Diversity: this compound stands out due to its diazo group, which is rare among methyltetrazine derivatives. In contrast, Methyltetrazine-PEG3-amine is tailored for carbodiimide-mediated coupling (e.g., EDC/HATU) to carboxylates, making it ideal for stable amide bond formation .

PEG Length and Solubility :

  • PEG3 in this compound balances hydrophilicity and compactness, whereas PEG4 derivatives (e.g., Methyltetrazine-PEG4-amine HCl) offer enhanced solubility for hydrophobic payloads .

Stability and Storage :

  • This compound requires stringent storage conditions (protection from light, -20°C) due to its diazo group’s susceptibility to degradation, unlike more stable amine variants .
  • Maleimide-containing derivatives (e.g., Methyltetrazine-Maleimide) degrade rapidly in aqueous environments, limiting their shelf life compared to NHS esters or amines .

Research and Commercial Relevance

This compound is commercially available (e.g., Xi’an Kaison Biological Technology) as a research-grade reagent for non-therapeutic applications . Its niche utility in photoaffinity labeling complements mainstream methyltetrazine derivatives used in conventional bioconjugation (e.g., TCO ligation with Methyltetrazine-PEG3-amine) . However, its instability under light and freeze-thaw cycles necessitates careful handling compared to analogs like Methyltetrazine-PEG4-t-butyl ester, which is stabilized by hydrophobic protecting groups .

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